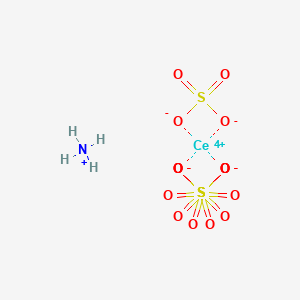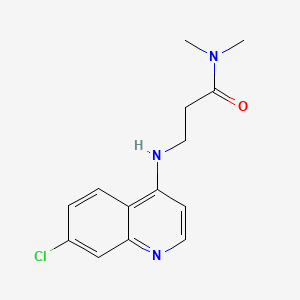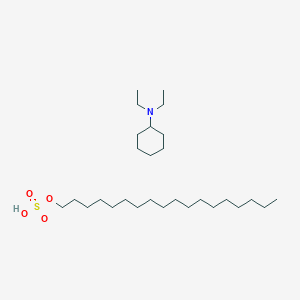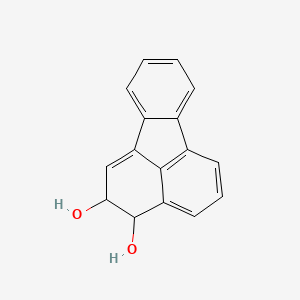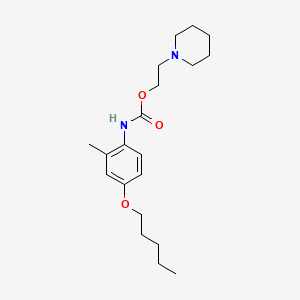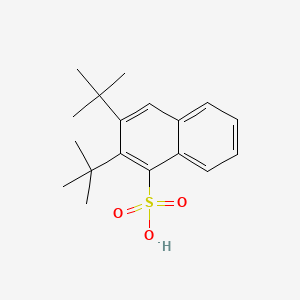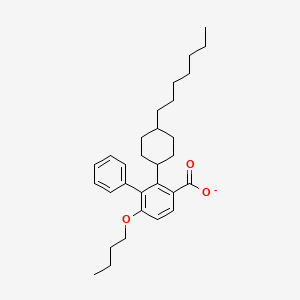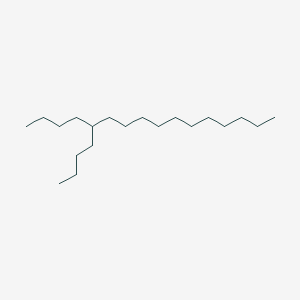
Hexadecane, 5-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecane, 5-butyl- is a hydrocarbon compound with the molecular formula C20H42 and a molecular weight of 282.5475 g/mol . . This compound is part of the alkane family, characterized by a long carbon chain with single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in various natural and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 5-butyl- typically involves the alkylation of hexadecane with butyl groups. This can be achieved through various methods, including:
-
Friedel-Crafts Alkylation: : This method involves the reaction of hexadecane with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
-
Grignard Reaction: : Another method involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with hexadecane. This reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of Hexadecane, 5-butyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecane, 5-butyl- can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Although alkanes are generally resistant to reduction, certain conditions can lead to the formation of lower alkanes through catalytic hydrogenation.
-
Substitution: : Halogenation is a common substitution reaction for alkanes. Hexadecane, 5-butyl- can react with halogens such as chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Butylhexadecanol, butylhexadecanal, butylhexadecanoic acid.
Reduction: Lower alkanes such as butane and hexadecane.
Substitution: Chlorobutylhexadecane, bromobutylhexadecane.
Aplicaciones Científicas De Investigación
Hexadecane, 5-butyl- has various applications in scientific research, including:
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of Hexadecane, 5-butyl- primarily involves its interaction with hydrophobic environments. Its long carbon chain allows it to integrate into lipid bilayers, making it useful in studying membrane dynamics and interactions. The molecular targets and pathways involved are largely related to its hydrophobic nature, which allows it to interact with other non-polar molecules.
Comparación Con Compuestos Similares
Hexadecane, 5-butyl- can be compared with other similar alkanes such as:
Hexadecane: A straight-chain alkane with the formula C16H34. It is less hydrophobic compared to Hexadecane, 5-butyl- due to the absence of the butyl group.
Heptadecane: An alkane with one additional carbon atom compared to Hexadecane, 5-butyl-. It has similar properties but a slightly higher molecular weight.
Pentadecane: An alkane with one fewer carbon atom compared to Hexadecane, 5-butyl-. It is less hydrophobic and has a lower molecular weight.
The uniqueness of Hexadecane, 5-butyl- lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
6912-07-8 |
|---|---|
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
5-butylhexadecane |
InChI |
InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3 |
Clave InChI |
WCYRXBXHFUHSAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


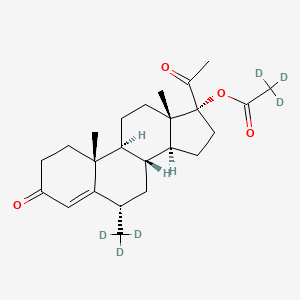
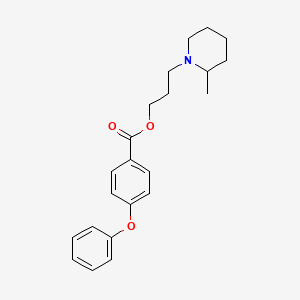
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
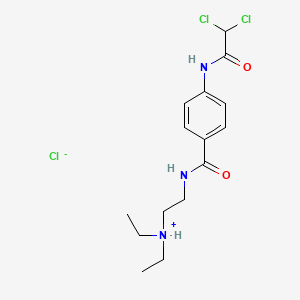
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)
